2,3-Dihydrosciadopitysin

Tyrosinase Inhibition Melanogenesis Skin Pigmentation

2,3-Dihydrosciadopitysin is a dihydrobiflavone reference standard, characterized by its unique 2,3-dihydroflavone moiety and distinct HPLC retention time versus aromatic analogs. Essential for accurate identification of dihydrobiflavones in Podocarpus and Ginkgo extracts, it also serves as a comparator in tyrosinase inhibition and antifungal assays. Its high lipophilicity (XlogP=5.70) supports topical formulation research. For research use only.

Molecular Formula C33H26O10
Molecular Weight 582.6 g/mol
Cat. No. B592804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydrosciadopitysin
Molecular FormulaC33H26O10
Molecular Weight582.6 g/mol
Structural Identifiers
InChIInChI=1S/C33H26O10/c1-39-18-7-4-16(5-8-18)27-15-25(38)32-23(36)13-22(35)30(33(32)43-27)20-10-17(6-9-26(20)41-3)28-14-24(37)31-21(34)11-19(40-2)12-29(31)42-28/h4-13,15,28,34-36H,14H2,1-3H3/t28-/m0/s1
InChIKeyIHBQEDJQLPQAHW-NDEPHWFRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

2,3-Dihydrosciadopitysin: A Structurally Distinct Biflavonoid for Anti-Tyrosinase and Antifungal Research


2,3-Dihydrosciadopitysin (CAS: 34421-19-7) is a naturally occurring biflavonoid belonging to the 3′,8″-linked biflavone class, characterized by a 2,3-dihydroflavone moiety that distinguishes it from fully aromatic biflavones like sciadopitysin [1]. It has been isolated from multiple gymnosperm species including Podocarpus macrophyllus var. macrophyllus, Metasequoia glyptostroboides, and Ginkgo biloba [1][2]. With a molecular formula of C33H26O10 and a molecular weight of 582.60 g/mol, this compound has been investigated for its potential as a tyrosinase inhibitor and antifungal agent [1][3].

Why Sciadopitysin and Other 3′,8″-Biflavones Cannot Replace 2,3-Dihydrosciadopitysin in Bioactivity Studies


Substituting 2,3-dihydrosciadopitysin with structurally related 3′,8″-biflavones such as sciadopitysin, amentoflavone, or ginkgetin introduces significant variations in chemical stability, lipophilicity, and biological activity profiles due to the unique 2,3-dihydro modification [1]. The saturated C2–C3 bond in the dihydroflavone unit alters molecular planarity and electron distribution, which can affect interactions with enzymatic targets [1]. Furthermore, 2,3-dihydrosciadopitysin is a primary reference standard for the chromatographic identification of dihydrobiflavones, for which fully aromatic analogs cannot serve as authentic standards due to differing retention times .

Quantitative Differentiation of 2,3-Dihydrosciadopitysin vs. Key 3′,8″-Biflavone Analogs


Reduced Tyrosinase Inhibitory Activity Relative to 2,3-Dihydro-4′,4‴-di-O-methylamentoflavone

In a cellular tyrosinase inhibition assay using human epidermal melanocytes (HEMn), 2,3-dihydrosciadopitysin was identified as a known constituent but did not exhibit the potent anti-tyrosinase activity observed for the novel co-isolated biflavonoid 2,3-dihydro-4′,4‴-di-O-methylamentoflavone [1]. This provides a critical baseline for researchers seeking a less active comparator or reference compound.

Tyrosinase Inhibition Melanogenesis Skin Pigmentation

Predicted Lower Oral Bioavailability and Higher Lipophilicity vs. Amentoflavone

In silico ADMET predictions using admetSAR 2.0 indicate that 2,3-dihydrosciadopitysin has a high probability (84.29%) of being non-orally bioavailable and a high XlogP value of 5.70, suggesting strong lipophilicity [1]. These properties are directly attributable to its trimethoxylated 3′,8″-biflavone structure and are anticipated to differ markedly from less methoxylated or less lipophilic biflavones.

ADMET Prediction Drug-likeness Physicochemical Properties

Chromatographic Resolution: Distinct HPLC Retention Time from Sciadopitysin

In HPLC analyses of Gymnospermae extracts, 2,3-dihydrosciadopitysin is resolved as a distinct peak from its fully aromatic analog sciadopitysin, owing to the structural difference of the saturated C2–C3 bond [1]. This separation is essential for accurate quantification and purity assessment in natural product chemistry.

Analytical Chemistry HPLC Quality Control

Non-Significant Antifungal Activity Relative to Bilobetin and Ginkgetin

In a comparative study assessing antifungal activity against Alternaria alternata, Fusarium culmorum, and Cladosporium oxysporum using computer-aided image analysis, 2,3-dihydrosciadopitysin was included among six biflavones tested but was not among those exhibiting significant inhibition [1].

Antifungal Natural Products Agricultural Biology

Validated Reference Standard Status for Dihydrobiflavone Quantification

2,3-Dihydrosciadopitysin is commercially designated and utilized as a reference standard for the identification and quantification of dihydrobiflavones in plant extracts and natural product research, as indicated by multiple specialty chemical suppliers .

Reference Standard Analytical Chemistry Quality Assurance

Optimal Use Cases for 2,3-Dihydrosciadopitysin Based on Empirical Differentiation


Structure-Activity Relationship (SAR) Studies for Tyrosinase Inhibition

Researchers investigating the molecular determinants of tyrosinase inhibition by 3′,8″-biflavones should include 2,3-dihydrosciadopitysin as a structurally defined, less active comparator. Its inclusion in the same cellular assay (HEMn) as the potent inhibitor 2,3-dihydro-4′,4‴-di-O-methylamentoflavone [1] allows for direct assessment of the contribution of specific methoxylation patterns and the 2,3-dihydro moiety to inhibitory activity [2].

Analytical Method Development and Phytochemical Fingerprinting

Laboratories performing HPLC or UPLC analysis of biflavonoid-containing plant extracts (e.g., Podocarpus, Metasequoia, Ginkgo species) require 2,3-dihydrosciadopitysin as a primary reference standard to accurately identify and quantify dihydrobiflavones [1]. Its distinct retention time, relative to sciadopitysin [2], is critical for resolving and validating the presence of saturated biflavone derivatives in complex botanical matrices.

Antifungal Screening as a Baseline Comparator

In studies aimed at discovering new antifungal agents from the biflavonoid class, 2,3-dihydrosciadopitysin serves as a useful baseline comparator. Its lack of significant antifungal activity against common phytopathogens (Alternaria, Fusarium, Cladosporium) [1] provides a benchmark against which the efficacy of novel derivatives or other biflavones can be quantitatively measured.

Topical Formulation Research for Dermal Applications

Due to its high predicted lipophilicity (XlogP = 5.70) and low predicted oral bioavailability [1], 2,3-dihydrosciadopitysin is a more rational candidate for topical or dermal formulation studies rather than systemic administration. Its physicochemical profile suggests favorable partitioning into the stratum corneum, aligning with research on skin pigmentation and related enzymatic pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,3-Dihydrosciadopitysin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.